N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide is a synthetic organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the fluorene backbone.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and transistors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The sulfonamide groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- 2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-di-tert-butylfluorene
- 9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
Uniqueness
N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its combination of tert-butyl and sulfonamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-N,7-N-ditert-butyl-9-oxofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-20(2,3)22-29(25,26)13-7-9-15-16-10-8-14(30(27,28)23-21(4,5)6)12-18(16)19(24)17(15)11-13/h7-12,22-23H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWQJZWPJAJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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